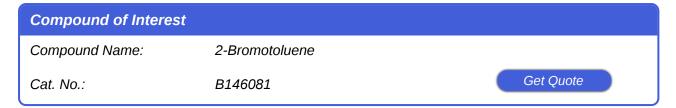


# physical and chemical properties of 2-Bromotoluene

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An In-depth Technical Guide to 2-Bromotoluene

#### Introduction

**2-Bromotoluene**, also known as ortho-bromotoluene, is an aromatic halogenated organic compound with the chemical formula C<sub>7</sub>H<sub>7</sub>Br.[1][2] It exists as a colorless to pale yellow or pale beige liquid.[2][3] This compound is a key intermediate and building block in organic synthesis, finding extensive use in the production of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[4][5][6] Its unique structure, featuring a benzene ring substituted with both a bromine atom and a methyl group, imparts specific reactivity that makes it valuable for various chemical transformations, including Suzuki-Miyaura coupling and Grignard reactions.[1] [3] It is also utilized as a solvent for fats, waxes, and resins.[3][5]

## **Physical and Chemical Properties**

The physical and chemical properties of **2-Bromotoluene** are crucial for its handling, application, and role in chemical synthesis. These properties are summarized in the tables below.

### **Physical Properties**

The key physical characteristics of **2-Bromotoluene** are presented in the following table.



Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br	[2][3]
Molecular Weight	171.03 g/mol	[2][7]
Appearance	Clear colorless to pale yellow/beige liquid	[2][3]
Density	1.422 - 1.431 g/mL at 25 °C	[3][7][8]
Boiling Point	181.7 °C at 760 mmHg	[2][8]
58-60 °C at 10 mmHg	[3][7]	
Melting Point	-27 °C to -27.8 °C	[3][7][8]
Flash Point	78 - 79 °C (172.4 - 174.2 °F)	[7][9][10]
Refractive Index	1.555 - 1.5565 at 20 °C	[3][7][11]
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene, acetone	[1][3][9][11]
Vapor Density	5.9 (Air = 1)	[2]
Vapor Pressure	1.0 mmHg at 25 °C	[4]

## **Chemical Properties**

The chemical characteristics of **2-Bromotoluene** dictate its reactivity and applications in synthesis.



Property	Value	Source(s)
LogP (Kow)	3.50	[2]
Stability	Stable under recommended storage conditions. Combustible.	[4][7]
Reactivity	The bromine atom facilitates nucleophilic substitution and coupling reactions. The methyl group can be oxidized. The aromatic ring can undergo electrophilic substitution.	[1][12]
Incompatibilities	Strong oxidizing agents.	[9][10][12]

# **Spectroscopic Data**

Spectroscopic data is essential for the identification and characterization of **2-Bromotoluene**.

Spectrum Type	Key Data / Peaks	Source(s)
<sup>1</sup> H NMR	Spectra available, showing characteristic aromatic and methyl proton signals.	[2][13]
<sup>13</sup> C NMR	Spectra available for structural confirmation.	[2]
IR Spectroscopy	IR: 4314 (Coblentz Society Spectral Collection)	[2][4]
UV Spectroscopy	Max Absorption (in Chloroform): 260 nm (shoulder), 272 nm, 280 nm	[2][4]
Mass Spectrometry	MS: 1119 (Atlas of Mass Spectral Data)	[4][14]



## **Key Reactions and Experimental Protocols**

**2-Bromotoluene** is a versatile reagent in several critical organic synthesis reactions. Detailed protocols for its synthesis and two of its most important applications, the Suzuki Coupling and Grignard Reaction, are provided below.

### Synthesis of 2-Bromotoluene via Diazotization

A common laboratory method for synthesizing **2-Bromotoluene** involves the diazotization of otoluidine, followed by a Sandmeyer-type reaction with copper(I) bromide.[1][4][15]

- Dissolution: Dissolve o-toluidine (2-methylaniline) in a 40% hydrobromic acid solution.[4][15]
- Cooling: Cool the solution to between 0-5 °C in an ice bath.[4]
- Diazotization: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the otoluidine solution. Maintain the temperature between 0-5 °C. The rate of addition should be controlled to prevent the excessive evolution of brown nitrogen dioxide gas.[4]
- Endpoint Check: Periodically test for the presence of free nitrous acid by spotting the reaction mixture onto potassium iodide-starch paper. The reaction is complete when the paper turns blue immediately.[4]
- Sandmeyer Reaction: Once diazotization is complete, add copper powder in small portions to the diazonium salt solution with continuous stirring.[4][15] Nitrogen gas will evolve.
- Reaction Completion: Control the temperature to not exceed 50 °C. Maintain the mixture at 50 °C for one hour after the initial effervescence subsides.[4]
- Isolation: Perform steam distillation on the reaction mixture. The oily **2-Bromotoluene** will co-distill with the water.[4][15]
- Purification: Separate the oily layer. Wash it sequentially with 30% sodium hydroxide solution, concentrated sulfuric acid, and finally water.[4]
- Drying and Distillation: Dry the crude product over anhydrous calcium chloride and purify by distillation to yield refined 2-Bromotoluene.[4][15]





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Synthesis of **2-Bromotoluene** from o-toluidine.

### **Suzuki-Miyaura Cross-Coupling Reaction**

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. **2-Bromotoluene** is an excellent substrate for these reactions to produce biaryl compounds, which are important in pharmaceuticals and materials science.[1][3][16]

- Setup: Flame-dry a Schlenk flask or sealed tube containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).[16]
- Reagent Addition: To the flask, add **2-Bromotoluene** (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%).[16]
- Solvent Addition: Add an anhydrous organic solvent (e.g., Toluene, 1,4-Dioxane) and degassed water, typically in a 4:1 to 10:1 ratio.[16]
- Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110
   °C) with vigorous stirring.[16]
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
  organic solvent like ethyl acetate and wash sequentially with water and brine.[16]

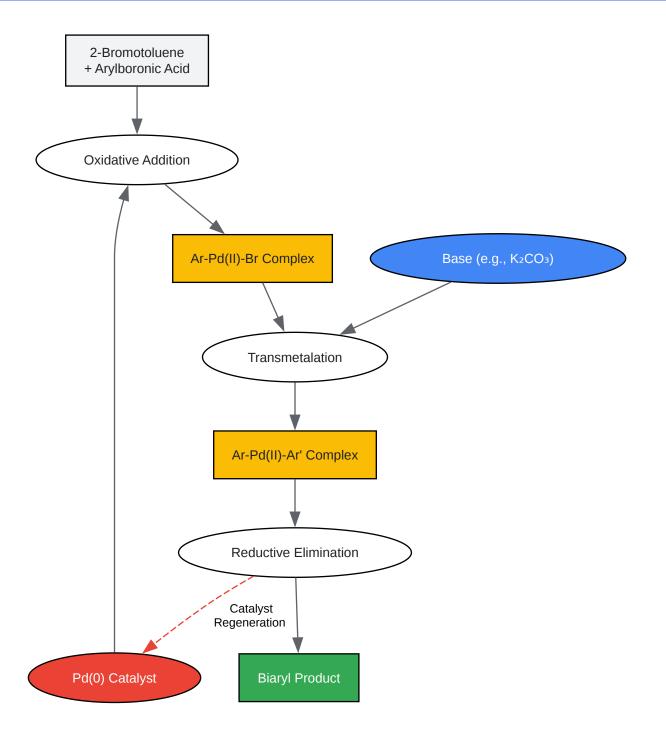
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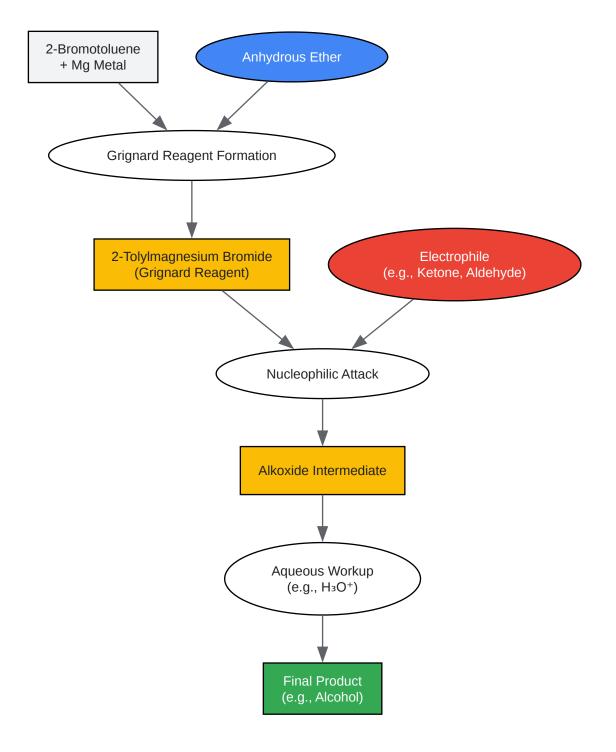


• Purification: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography. [16][17]









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